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The following table summarizes the core experimental data demonstrating that Falnidamel specifically

reverses resistance to drugs that are substrates of ABCB1 [1] [2].

Aspect Experimental Finding Significance

Reversal Reversed ABCB1-mediated MDR; no effect  Confirms highly specific action,
Specificity on ABCG2-mediated MDR [1] [2]. reducing risk of off-target effects.
Reversal Potency  Significantly re-sensitized resistant cancer Restores efficacy of conventional
(in vitro) cells to doxorubicin and paclitaxel chemotherapy in resistant cells.

(ABCBL1 substrates) [1].

Ineffective Did not reverse resistance to cisplatin (a Reinforces specificity; effect is due
Combinations non-ABCB1 substrate) [1]. to ABCBL1 inhibition, not general
toxicity.
In Vivo Efficacy Reversed ABCB1-mediated MDR in Demonstrates potential for clinical
xenograft mouse models [1] [2]. application.
Positive Control Performance was comparable to Provides a benchmark for reversal
Verapamil, a classic ABCBL1 inhibitor [1]. activity against a known inhibitor.

Mechanism of Action: How Falnidamol Inhibits ABCB1
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Falnidamel directly inhibits the transport function of ABCB1 without affecting its expression levels. The

diagram below illustrates this multi-step mechanism.
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The mechanistic studies ruled out other potential actions: Falnidamol had no effect on the expression level
or cellular location of the ABCBI1 protein, nor did it inhibit the AKT or ERK signaling pathways [1]. Its

action is solely through functional inhibition of the transporter.

Detailed Experimental Protocols
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For fellow researchers interested in the experimental details, here are the key methodologies used in the

studies to generate the data above [1].

Assay Protocol Summary

Cytotoxicity & Reversal Cells were seeded in 96-well plates. For reversal assays, cells were pre-

(MTT) incubated with Falnidamol or Verapamil (control) for 2 hours before adding
chemotherapeutic agents (e.g., doxorubicin, paclitaxel, cisplatin). Cell
viability was measured after 72 hours [1].

Colony Formation Resistant cells (HELA-Col) were treated with agents (e.g., Falnidamol,
paclitaxel, or a combination). After drug removal, cells were cultured for 10
days, and the resulting colonies were stained and counted [1].

Intracellular Drug Cells were treated with Falnidamol or Verapamil and then exposed to
Accumulation/Efflux doxorubicin. The intracellular fluorescence of doxorubicin, proportional to
its concentration, was measured over time using flow cytometry [1].

ATPase Activity Membranes from ABCB1-overexpressing cells were incubated with
Falnidamol. The reaction was started by adding Mg2*-ATP. The resulting
ATP hydrolysis (ATPase activity) was measured by detecting luminescence
signals [1].

| Binding Analysis (CETSA & Docking) | Cellular Thermal Shift Assay (CETSA): HEK293-ABCB1
cells were heated; Falnidameol's binding stabilized ABCB1 against thermal denaturation. Docking: A
computational model predicted Falnidamol's binding pose within the human ABCB1 protein structure

(PDB: 7A69) [1]. |

Conclusion for Researchers

In summary, the preclinical data positions Falnidamol as a highly potent and specific active ABCB1
transporter inhibitor [1] [2] [3]. Its defined mechanism and specificity make it a promising candidate for

combination therapy to overcome ABCB1-mediated multidrug resistance in cancer treatment.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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